molecular formula C22H21ClN2O2S B2666466 3-(3-Chlorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 1223826-93-4

3-(3-Chlorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

Cat. No.: B2666466
CAS No.: 1223826-93-4
M. Wt: 412.93
InChI Key: FUOKUHRMBIJMSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chlorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[45]dec-3-ene-2-thione is a complex organic compound characterized by its spirocyclic structure, which includes a diazaspirodecane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione typically involves multiple steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diazabicyclo compound and a chlorophenyl derivative.

    Introduction of the Benzoyl Group: The benzoyl group is introduced via an acylation reaction, often using 4-methoxybenzoyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thione group, converting it to a sulfoxide or sulfone.

    Reduction: Reduction reactions can target the carbonyl group, potentially converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its spirocyclic structure makes it an interesting subject for synthetic organic chemistry research.

Biology

Biologically, 3-(3-Chlorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione has shown potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.

Medicine

In medicine, this compound is being explored for its potential anti-inflammatory and anticancer properties. Its unique structure allows it to interact with specific enzymes and receptors involved in disease pathways.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity, which are valuable in various applications including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting or modulating their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activity, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Chlorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-one: Similar structure but with a carbonyl group instead of a thione.

    3-(3-Chlorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-amine: Similar structure but with an amine group instead of a thione.

Uniqueness

The presence of the thione group in 3-(3-Chlorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione distinguishes it from its analogs. This functional group can significantly alter the compound’s reactivity and biological activity, making it unique in its class.

This detailed overview provides a comprehensive understanding of 3-(3-Chlorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[45]dec-3-ene-2-thione, from its synthesis to its applications and mechanism of action

Properties

IUPAC Name

[2-(3-chlorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O2S/c1-27-18-10-8-15(9-11-18)20(26)25-21(28)19(16-6-5-7-17(23)14-16)24-22(25)12-3-2-4-13-22/h5-11,14H,2-4,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUOKUHRMBIJMSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2C(=S)C(=NC23CCCCC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.